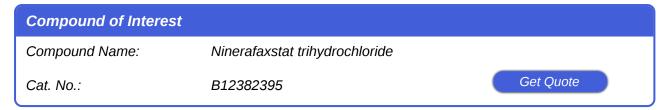


## The Impact of Ninerafaxstat on Cardiac Glucose Utilization: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ninerafaxstat is a novel cardiac mitotrope currently under investigation for the treatment of heart conditions characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat induces a metabolic shift in cardiomyocytes, promoting glucose utilization over fatty acid oxidation. This guide provides an in-depth technical overview of the mechanism of action of ninerafaxstat, its quantified impact on cardiac glucose utilization, and the detailed experimental protocols employed in key clinical studies.

## Introduction: The Energetic Challenge in the Diseased Heart

The heart is an organ with exceptionally high energy demands, primarily met through the mitochondrial oxidation of fatty acids and glucose to generate adenosine triphosphate (ATP).[1] [2][3] In pathological states such as heart failure and hypertrophic cardiomyopathy, the heart's metabolic flexibility is often impaired.[4] An over-reliance on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation, can lead to a state of energetic deficit, contributing to contractile dysfunction.[3][5] Ninerafaxstat is designed to address this by recalibrating the heart's fuel preference towards the more oxygen-sparing glucose pathway.[1][2][5][6]



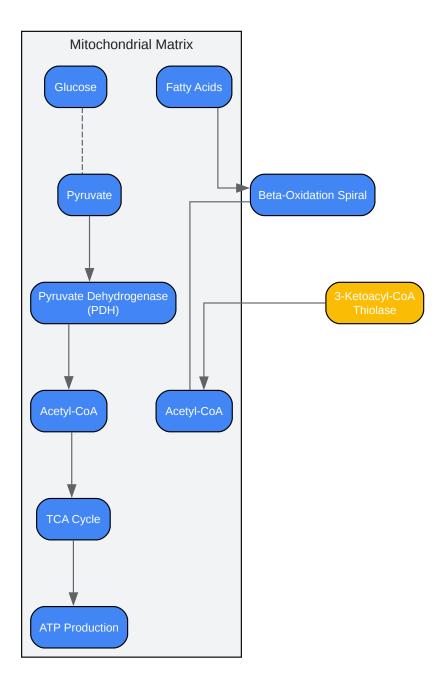
# Mechanism of Action: Shifting the Metabolic Paradigm

Ninerafaxstat functions as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It is a prodrug with three metabolically active metabolites. Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-coenzyme A thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[7] By impeding this crucial step, ninerafaxstat reduces the heart's capacity to metabolize fatty acids for energy. This reduction in fatty acid oxidation alleviates the inhibition that high rates of fatty acid metabolism typically exert on glucose oxidation pathways. Consequently, there is an increased uptake and oxidation of glucose to meet the heart's energy demands.[8][9] This metabolic reprogramming leads to more efficient ATP production per molecule of oxygen consumed, which is particularly beneficial in conditions of myocardial ischemia or energetic compromise.[3][7]



#### Mechanism of Action of Ninerafaxstat





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Caption: Ninerafaxstat inhibits 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and promoting glucose oxidation for more efficient ATP production.

## Quantified Impact on Cardiac Metabolism and Function

Clinical trials, notably the IMPROVE-DiCE and IMPROVE-HCM studies, have provided quantitative evidence of ninerafaxstat's impact on cardiac metabolism and function.

#### Data from the IMPROVE-DiCE Trial

The IMPROVE-DICE trial, a Phase 2a, open-label, mechanistic study, evaluated the effects of ninerafaxstat (200mg twice daily) in patients with cardio-metabolic syndromes.[8]

Parameter	Baseline (Median [IQR])	Post-Treatment Change	p-value
Myocardial Energetics (PCr/ATP ratio)	1.6 [1.4, 2.1]	32% improvement	<0.01
Myocardial Triglyceride Content	2.2% [1.5, 3.2]	34% reduction	0.03
Pyruvate Dehydrogenase (PDH) Flux	-	45% increase (mean)	0.08 (trend)
Peak Diastolic Strain Rate	0.86/s [0.82, 1.06]	10% improvement	<0.05
Peak LV Filling Rate	-	11% improvement	<0.05

Data sourced from the IMPROVE-DiCE trial.[6][8]

### Data from the IMPROVE-HCM Trial

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of ninerafaxstat (200 mg twice daily for 12 weeks) in patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[9][10]



Parameter	Ninerafaxstat vs. Placebo (LS Mean Difference)	95% Confidence Interval	p-value
Ventilatory Efficiency (VE/VCO2 slope)	-2.1	-3.6 to -0.6	0.005
KCCQ-CSS (Overall Population)	3.2	-2.9 to 9.2	0.2
KCCQ-CSS (Baseline KCCQ-CSS ≤ 80)	9.4	0.3 to 18.5	0.04
KCCQ-CSS (Baseline NYHA Class III)	13.6	1.4 to 25.9	0.03
Left Atrial Size	-0.20 mm	-	0.01

Data sourced from the IMPROVE-HCM trial.[6][9]

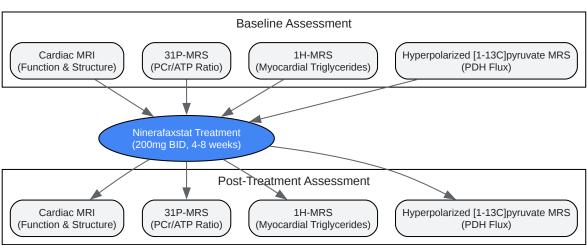
## **Experimental Protocols**

The following sections detail the methodologies used in the clinical trials to assess the impact of ninerafaxstat on cardiac glucose utilization and overall cardiac function.

### **IMPROVE-DICE Trial Protocol**

- Study Design: A Phase 2a, single-center, open-label, mechanistic trial.
- Participants: 21 individuals with cardio-metabolic syndromes.
- Intervention: 200mg of ninerafaxstat administered orally twice daily for four or eight weeks.[8]
- Assessments: Myocardial energetics, metabolism, and function were evaluated pre- and post-treatment using magnetic resonance imaging (MRI), 31P- and 1H-magnetic resonance spectroscopy (MRS), and hyperpolarized [1-13C]pyruvate MRS.[8]





#### IMPROVE-DiCE Experimental Workflow

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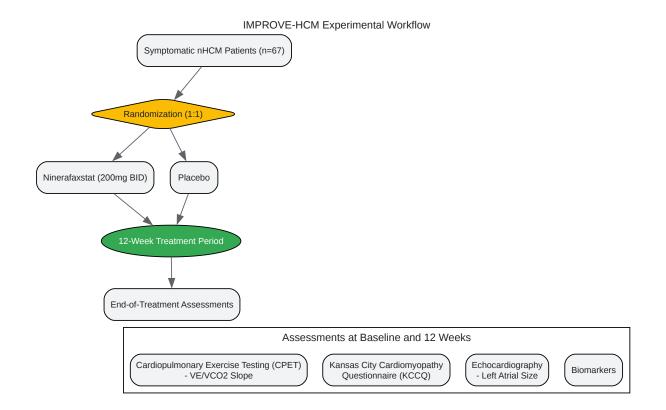
Caption: Workflow of the IMPROVE-DiCE trial, including pre- and post-treatment metabolic and functional assessments.

- Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy (MRS): This advanced imaging technique was utilized to non-invasively assess in-vivo pyruvate dehydrogenase (PDH) flux, a key indicator of glucose oxidation. The protocol involves the infusion of a hyperpolarized [1-13C]pyruvate solution, which enhances the MR signal by several orders of magnitude, allowing for real-time tracking of its metabolic conversion to [1-13C]bicarbonate.
   The rate of this conversion is directly proportional to PDH activity.[8]
- 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS): This method was employed to measure the ratio of phosphocreatine to ATP (PCr/ATP), a critical marker of myocardial energy status. A lower PCr/ATP ratio is indicative of an energy deficit in the heart.[8]
- 1-Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS was used to quantify myocardial triglyceride content, providing a measure of myocardial steatosis.[8]

### **IMPROVE-HCM Trial Protocol**



- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[2]
- Participants: 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.
- Intervention: Oral administration of ninerafaxstat 200 mg twice daily or placebo for 12 weeks.
   [2]
- Assessments: The primary endpoint was safety and tolerability. Secondary efficacy outcomes included changes in functional capacity, health status, and cardiac biomarkers.[9]



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Caption: Workflow of the IMPROVE-HCM trial, a randomized, placebo-controlled study assessing ninerafaxstat in nHCM patients.

- Cardiopulmonary Exercise Testing (CPET): CPET was used to objectively measure changes in exercise capacity. The ventilatory efficiency (VE/VCO2 slope) was a key parameter, reflecting the relationship between minute ventilation and carbon dioxide production during exercise. An improvement in this slope indicates more efficient cardiac and pulmonary function.[9]
- Kansas City Cardiomyopathy Questionnaire (KCCQ): This patient-reported outcome measure was used to assess the impact of treatment on the symptoms, physical limitations, and quality of life of individuals with heart failure.[9]
- Echocardiography: Standard echocardiographic measurements, including left atrial size, were performed to evaluate cardiac structure and function. A reduction in left atrial size can be indicative of improved diastolic function.[11]

### Conclusion

Ninerafaxstat represents a targeted therapeutic approach to correcting the underlying energetic abnormalities in certain cardiac diseases. By inhibiting fatty acid oxidation, it effectively shifts the heart's metabolism towards more efficient glucose utilization. The quantitative data from clinical trials demonstrate that this metabolic modulation translates into improvements in myocardial energetics, cardiac function, and patient-reported outcomes. The detailed experimental protocols, particularly the use of advanced imaging techniques like hyperpolarized MRS, have been instrumental in elucidating the in-vivo mechanism of action of ninerafaxstat. Further investigation in larger, Phase 3 trials is warranted to confirm these promising findings.[6]

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